molecular formula C14H25NO4 B2697296 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid CAS No. 1780990-27-3

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid

Cat. No.: B2697296
CAS No.: 1780990-27-3
M. Wt: 271.357
InChI Key: HSRAUAJAJOJIDP-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid is a specialized chemical building block featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, two methyl groups at the 2,2-positions, and an acetic acid moiety at the 4-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . The 2,2-dimethyl substitution introduces steric hindrance, which may enhance conformational rigidity and influence reactivity or solubility compared to non-methylated analogs. This compound is utilized in pharmaceutical research, particularly in the synthesis of peptidomimetics and small-molecule drug candidates requiring controlled amine functionality .

Properties

IUPAC Name

2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-7-6-10(8-11(16)17)9-14(15,4)5/h10H,6-9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRAUAJAJOJIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

Scientific Research Applications

In biological studies, this compound is utilized for investigating enzyme mechanisms and protein-ligand interactions. The unique structural attributes allow researchers to explore its binding affinities and efficacy within biological systems, which is critical for understanding pharmacokinetics and pharmacodynamics .

Medicine

In medicinal chemistry, 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid is recognized as an intermediate in synthesizing drug candidates targeting neurological disorders. Its role in drug development emphasizes its potential therapeutic applications .

Case Study 1: Anticancer Activity Investigation

A study investigated the anticancer properties of derivatives related to this compound. Researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results indicated that compounds incorporating similar structural motifs exhibited significant cytotoxicity against leukemia and CNS cancer cell lines, suggesting that modifications to the piperidine structure could enhance therapeutic activity .

Case Study 2: Enzyme Mechanism Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings highlighted its potential as an inhibitor or modulator of enzyme activity, providing insights into its application in drug design aimed at metabolic diseases .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-{1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid can be compared to analogs with variations in the piperidine ring substituents, Boc-group positioning, or functional groups. Key differences include:

Structural Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target) C13H23NO4 257.33 2,2-dimethylpiperidine, Boc, acetic acid High steric hindrance; moderate solubility in polar aprotic solvents
2-{1-[(tert-butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid C20H25F3NO4 400.41 4-(trifluoromethylphenyl) Enhanced lipophilicity (LogP ~3.5); potential CNS permeability
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid C12H19F2NO4 279.28 3,3-difluoropiperidine Increased metabolic stability; improved bioavailability in preclinical models
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid C12H21NO4S 275.36 4-sulfanyl group Thioether linkage may enhance metal-binding capacity; reduced crystallinity
2-(1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid C13H23NO4 257.33 4-methylpiperidine Similar steric profile to target compound; lower melting point (~85°C)

Stability and Reactivity

  • Electron-withdrawing groups (e.g., trifluoromethylphenyl) increase resistance to enzymatic degradation but may reduce aqueous solubility .
  • Sulfanyl-containing analogs exhibit unique reactivity in thiol-ene click chemistry, expanding utility in bioconjugation .

Research Findings and Trends

Recent studies highlight the following trends:

Fluorinated Derivatives : Incorporation of fluorine improves pharmacokinetic profiles, as seen in the 3,3-difluoro analog’s 40% oral bioavailability in rodent models .

Hybrid Structures : Combining Boc-protected piperidines with aromatic systems (e.g., biphenyl or m-tolyl groups) enhances binding affinity to G-protein-coupled receptors .

Sustainability : Green synthesis methods, such as microwave-assisted Boc protection, are being optimized to reduce reaction times and solvent waste .

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid, often abbreviated as Boc-DMPA, is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety, making it versatile for various applications, particularly in drug development.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 257.36 g/mol
  • CAS Number : 1780990-27-3
  • Structure : The compound consists of a piperidine ring substituted with a Boc group and an acetic acid functional group.

The biological activity of Boc-DMPA is primarily attributed to its ability to act as a building block in the synthesis of bioactive molecules. The Boc group provides stability under basic conditions and can be removed under acidic conditions, allowing for further functionalization of the amine group. This property is crucial in the development of pharmaceuticals targeting various biological pathways.

Biological Applications

  • Pharmaceutical Development : Boc-DMPA serves as an intermediate in synthesizing drug candidates, particularly those aimed at neurological disorders. Its ability to modify amine functionalities makes it suitable for creating compounds with enhanced bioactivity.
  • Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into how modifications can influence biological activity.
  • Agrochemical Synthesis : Beyond medicinal chemistry, Boc-DMPA is also employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.

Research Findings

Recent studies have highlighted the potential of Boc-DMPA in various biological contexts:

  • Neuropharmacology : Research indicates that derivatives of Boc-DMPA exhibit significant activity against certain neurological targets, suggesting its utility in developing treatments for conditions such as depression and anxiety.
  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds derived from Boc-DMPA can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

  • Synthesis of PDE5 Inhibitors : A study explored the use of Boc-DMPA in synthesizing phosphodiesterase type 5 (PDE5) inhibitors, which are essential for treating erectile dysfunction and pulmonary hypertension. The research demonstrated that modifications to the Boc-DMPA structure could enhance binding affinity to PDE5 receptors .
  • Anticancer Activity : Another investigation focused on derivatives of Boc-DMPA that were tested against various cancer cell lines (e.g., A431 human epidermoid carcinoma). Results showed dose-dependent cytotoxicity, indicating promising anticancer properties .

Comparative Analysis

To better understand the unique properties of Boc-DMPA, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
N-Boc-piperidinePiperidine derivativeModerate CNS activity
N-Boc-2,2-dimethylpiperidineSimilar structureLimited bioactivity
N-Boc-4-piperidoneKetone functional groupAnticancer properties

Boc-DMPA stands out due to its dual functionality as both a protective group and an active site for further chemical modifications.

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